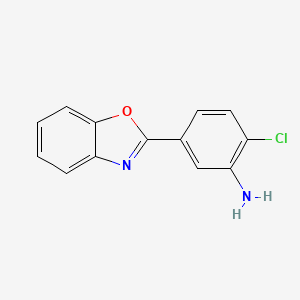

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is a compound that belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazole derivatives are bicyclic planar molecules that have been extensively studied for their potential biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Vorbereitungsmethoden

The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline typically involves the condensation of 2-aminophenol with aldehydes or other suitable precursors under various reaction conditions. One common method involves the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The compound demonstrates significant antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

- Minimum Inhibitory Concentration (MIC) Data:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Bacillus subtilis | 8 | Antibacterial |

| Candida albicans | 16 | Antifungal |

The mechanism of action involves binding to bacterial enzymes, disrupting metabolic processes essential for microbial survival .

Anticancer Properties

Research indicates that 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline exhibits cytotoxic effects against various cancer cell lines. Studies have shown its effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.

- Cytotoxicity Data:

The compound induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways .

Materials Science

In materials science, benzoxazole derivatives like this compound are being explored for their potential in developing advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The unique electronic properties imparted by the benzoxazole structure make it suitable for these applications.

Industrial Chemistry

This compound serves as an intermediate in the synthesis of various dyes and pigments. Its chemical structure allows for modifications that can enhance the properties of industrial chemicals.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Candida albicans. The study reported an MIC of 16 µg/mL, demonstrating significant antifungal activity. The compound's mechanism involved disrupting ergosterol synthesis in fungal membranes .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability by inducing apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 20 µM depending on the specific cell line tested .

Wirkmechanismus

The mechanism of action of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to perturb the total sterols content, inhibit membrane transport processes, and affect mitochondrial respiration. These actions contribute to their antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline can be compared with other benzoxazole derivatives such as:

- 5-(1,3-Benzoxazol-2-yl)-2-pyridinol

- 5-(1,3-Benzoxazol-2-yl)-2-methylaniline

- 5-(1,3-Benzoxazol-2-yl)-2-pyridinol These compounds share similar structural features but may differ in their specific biological activities and applications. The unique substitution pattern in this compound contributes to its distinct properties and potential uses .

Biologische Aktivität

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data tables.

Chemical Structure and Properties

The compound this compound features a benzoxazole ring, which is known for its biological activity. The presence of the chloro group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of benzoxazole derivatives, including this compound.

Key Findings:

- In Vitro Studies: A study demonstrated that benzoxazole derivatives exhibit significant activity against various strains of bacteria and fungi. For instance, compounds derived from benzoxazole showed effectiveness against Candida albicans, with minimum inhibitory concentrations (MIC) recorded at 16 µg/mL for some derivatives .

- Mechanism of Action: The antimicrobial action is attributed to the perturbation of sterol content in fungal membranes and inhibition of mitochondrial respiration .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | % Resistance |

|---|---|---|---|

| 5d | Candida albicans | 16 | 100 |

| 5i | Candida glabrata | 16 | 53 |

| 6a | Candida albicans | 16 | 88 |

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazole derivatives have also been investigated.

Research Insights:

- In Vivo Studies: In a carrageenan-induced paw edema model in mice, compounds similar to this compound exhibited significant inhibition of edema, indicating strong anti-inflammatory potential .

- Analgesic Activity: The analgesic effects were evaluated using tail-flick and hot plate tests, showing marked inhibition compared to control groups .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively documented.

Findings:

- Cytotoxicity Studies: Various studies have reported that benzoxazole derivatives can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colorectal cancer). Specific derivatives demonstrated IC50 values in the micromolar range against these cell lines .

- Mechanism of Action: The anticancer activity is often linked to the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazole Derivative A | MCF-7 | 10 |

| Benzoxazole Derivative B | A549 | 15 |

| Benzoxazole Derivative C | HCT-116 | 12 |

Eigenschaften

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-2-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKDQHJUUGMNCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.